tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Chemical Structure and Properties tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like scaffold (2.2.1 bicycloheptane) with a tertiary-butyl carbamate (Boc) group at the 2-position and a primary amine at the 5-position. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol (CAS: 1256107-32-0) . The stereochemistry (1R,4R,5R) imparts rigidity and conformational restraint, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of bromodomain inhibitors and chemokine receptor modulators .
Synthesis and Applications
The compound is typically synthesized via multi-step routes involving Boc protection, stereoselective reduction, and chromatographic purification, as seen in analogous syntheses (e.g., LiAlH₄ reduction in and palladium-catalyzed coupling in ). Its primary amine functionality allows for further derivatization, such as amide bond formation or salt preparation (e.g., hydrochloride salt in ) .
Properties
IUPAC Name |
tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKMYOTFGKEDG-IWSPIJDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
A hydroxylamine intermediate is reduced using sodium cyanoborohydride (NaBH3CN) in ethanol with benzylamine, yielding (1R,3S,4S)-2-tert-butyloxycarbonyl-5-benzamido-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester.
Key Data
Catalytic Hydrogenation
Hydrogenation removes protecting groups and reduces imines. For instance, palladium on carbon (Pd/C) under 50 psi H₂ cleaves benzyloxycarbonyl (Cbz) groups:
Hydrogenation Conditions
Esterification and Protecting Group Strategies
The tert-butyl ester is introduced via acid-catalyzed esterification. For example, tert-butyl alcohol reacts with the carboxylic acid intermediate under Dean-Stark conditions to azeotropically remove water.
Esterification Protocol
Chiral Resolution and Stereochemical Control
Chiral separation ensures the desired (1R,4R,5R) configuration. Preparative HPLC or enzymatic resolution isolates enantiomers from racemic mixtures.
Chiral Separation Example
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Substrate : (1R,3S,4R)-5-benzyloxycarbonylamino-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-butyl-3-carboxylate
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Method : Chiral HPLC with amylose-based column
Comparative Analysis of Synthetic Routes
Efficiency of Hydrogenation Catalysts
| Catalyst | Substrate | Yield | Purity |
|---|---|---|---|
| Raney Ni | (1R,3S,4S)-5-hydroxyl imide derivative | 85% | 90% |
| Pd/C | Cbz-protected intermediate | 93% | 95% |
Pd/C outperforms Raney Ni in yield and purity due to milder conditions and reduced side reactions.
Structural Validation and Analytical Data
Final compounds are validated via spectroscopy and mass spectrometry:
tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1400808-02-7
The compound features a bicyclic structure that contributes to its unique biological activities and reactivity in synthetic pathways.
Medicinal Chemistry Applications
-
Neuropharmacological Research :
- The compound has been investigated for its potential as a neuroprotective agent. Studies suggest it may modulate neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for cognitive functions and mood regulation .
- Its structural similarity to known neuroactive compounds positions it as a candidate for developing new treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Drug Development :
Organic Synthesis Applications
- Building Block in Synthesis :
- tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .
- It can be utilized in the synthesis of peptide mimetics and other heterocyclic compounds, which are essential in pharmaceutical chemistry.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Key analogs differ in substituents at the 5-position or modifications to the bicyclic scaffold. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Stereochemical and Pharmacological Implications
- Stereochemistry : The (1R,4R,5R) configuration in the target compound ensures optimal spatial alignment for binding to biological targets, such as bromodomains. Enantiomers (e.g., 1S,4S,5S in ) exhibit distinct pharmacological profiles .
- Functional Groups: Amino vs. Hydroxyl: The primary amine in the target compound enhances nucleophilicity, enabling coupling reactions (e.g., amidation), while the hydroxyl analog () may improve solubility but lacks reactivity for further derivatization . Cyano Group: The cyano-substituted analog () offers a site for click chemistry or reduction to amines, expanding its utility in diversity-oriented synthesis . Diazabicyclo and Pyridyl: The diazabicyclo analog with a pyridyl group () demonstrates enhanced binding to bromodomains, highlighting the role of aromatic interactions in target engagement .
Biological Activity
Tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 198.26 g/mol
- CAS Number : 1817790-70-7
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly in relation to its potential as a therapeutic agent in neurological disorders and its interaction with neurotransmitter systems.
- Neurotransmitter Modulation : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the regulation of mood and cognition.
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes related to neurotransmitter metabolism, thereby enhancing the levels of certain neurotransmitters in the brain.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
Table 1: Summary of Pharmacological Studies
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) explored the antidepressant potential of this compound using a mouse model of depression. The results indicated that treatment with this compound led to a significant decrease in immobility time in the forced swim test, suggesting an antidepressant effect.
Case Study 2: Neuroprotection Against Oxidative Stress
In another investigation by Johnson et al. (2024), the neuroprotective effects of the compound were assessed in vitro using cultured neuronal cells exposed to oxidative stress. The results showed that the compound significantly reduced cell death and increased cell viability compared to control groups.
Q & A
Q. What synthetic methodologies are recommended for preparing tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted cyclization or asymmetric catalysis. For example, coupling bicyclic amines with tert-butoxycarbonyl (Boc) protecting groups using reagents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous conditions (e.g., Et₂O at -10°C) has been reported for related bicyclic lactams . Post-synthetic modifications, such as deprotection under acidic conditions (TFA/HCl), can yield the free amine. Chiral HPLC or polarimetry should validate enantiomeric purity (>98% ee) .
Q. How should researchers optimize solubility and stability of this compound for in vitro assays?
- Methodological Answer : Solubility varies with solvent polarity. For aqueous compatibility, prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell culture media (final DMSO ≤0.1%). Thermal stability testing (e.g., 37°C for 24–72 hours) and freeze-thaw cycles (-80°C vs. -20°C) are critical to assess degradation. Evidence suggests storage at -80°C in anhydrous DMSO minimizes hydrolysis, with stability up to 6 months .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : Use X-ray crystallography to resolve the bicyclic framework and stereochemistry, as demonstrated for analogous tert-butyl-protected azabicycloheptanes (monoclinic P21 space group, β=100.013°) . Complement with ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons) and HRMS (theoretical m/z 212.15 for [M+H]⁺) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the 5-amino group in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at the 5-amino group, identifying nucleophilic hotspots. Molecular dynamics simulations (AMBER force field) predict solvation effects on reaction pathways. Validate predictions via kinetic studies (e.g., monitoring Boc deprotection rates under varied pH) .
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or storage conditions. Perform accelerated stability studies (40°C/75% RH for 1 month) and compare degradation products via LC-MS. For example, recommends -80°C storage, while notes partial decomposition at -20°C. Use DSC (Differential Scanning Calorimetry) to determine melting points and phase transitions .
Q. How is this bicyclic scaffold applied in medicinal chemistry, particularly for CNS-targeting drug candidates?
- Methodological Answer : The rigid bicyclic structure enhances blood-brain barrier (BBB) penetration. Structure-activity relationship (SAR) studies can modify the 5-amino group with fluorinated or bioisosteric substituents to optimize pharmacokinetics. For instance, PharmaBlock Sciences derivatives show efficacy in dopamine receptor modulation . Use SPR (Surface Plasmon Resonance) to assess binding affinity to target receptors (e.g., σ-1 or NMDA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
